ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
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Overview
Description
It is primarily used to reduce the incidence of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . By inhibiting PAR-1, vorapaxar sulfate prevents thrombin-related platelet aggregation, making it a crucial compound in the prevention of atherothrombotic events .
Preparation Methods
The preparation of vorapaxar sulfate involves several synthetic routes and reaction conditions. One method includes performing an oxidation reaction on a specific intermediate compound in an organic solvent to obtain the desired product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Vorapaxar sulfate undergoes various types of chemical reactions, including:
Scientific Research Applications
Vorapaxar sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Vorapaxar sulfate exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1) . PAR-1 is a G-protein coupled receptor highly expressed on platelets and activated by the serine protease activity of thrombin . By blocking this receptor, vorapaxar sulfate prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
Vorapaxar sulfate is unique among antiplatelet agents due to its selective inhibition of PAR-1. Similar compounds include:
Aspirin: An irreversible COX-1 inhibitor that blocks thromboxane A2-mediated platelet activation.
Clopidogrel: A P2Y12 adenosine diphosphate receptor antagonist that inhibits platelet activation.
Ticagrelor: Another P2Y12 inhibitor with a different mechanism of action compared to vorapaxar sulfate.
Vorapaxar sulfate stands out due to its specific targeting of PAR-1, providing an additional pathway for reducing thrombotic events without significantly affecting other platelet activation mechanisms .
Properties
Molecular Formula |
C29H35FN2O8S |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid |
InChI |
InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23+,24+,25-,26-,27?;/m0./s1 |
InChI Key |
NQRYCIGCIAWEIC-WKRGPISUSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@H](C1)C[C@H]3C([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@@H](OC3=O)C.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O |
Origin of Product |
United States |
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